Product packaging for Methyl 3,4-difluorobenzoate(Cat. No.:CAS No. 369-25-5)

Methyl 3,4-difluorobenzoate

Cat. No.: B1362271
CAS No.: 369-25-5
M. Wt: 172.13 g/mol
InChI Key: DWRVHDWKWKFSAI-UHFFFAOYSA-N
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Description

Methyl 3,4-difluorobenzoate is a useful research compound. Its molecular formula is C8H6F2O2 and its molecular weight is 172.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F2O2 B1362271 Methyl 3,4-difluorobenzoate CAS No. 369-25-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,4-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6F2O2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRVHDWKWKFSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379538
Record name Methyl 3,4-difluorobenzoate
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Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369-25-5
Record name Benzoic acid, 3,4-difluoro-, methyl ester
Source CAS Common Chemistry
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Record name Methyl 3,4-difluorobenzoate
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Record name Benzoic acid, 3,4-difluoro-, methyl ester
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The Significance of Fluorinated Benzoates in Chemical Synthesis

Fluorinated benzoates, the class of compounds to which Methyl 3,4-difluorobenzoate belongs, are of paramount importance in the field of chemical synthesis, most notably in medicinal chemistry and drug discovery. The introduction of fluorine into organic molecules can dramatically alter their biological and chemical properties.

The strategic placement of fluorine atoms on a benzoate (B1203000) ring can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netsmolecule.com Increased lipophilicity can enhance the ability of a drug to pass through cell membranes, while the high strength of the carbon-fluorine bond can block metabolic pathways, thereby increasing the drug's half-life in the body. smolecule.com

Furthermore, fluorinated benzoates are versatile synthetic intermediates. They can undergo various chemical transformations, such as hydrolysis to the corresponding carboxylic acid, nucleophilic substitution of the fluorine atoms, and electrophilic aromatic substitution, allowing for the construction of complex molecular architectures. hsppharma.com Recent research has also highlighted their use in photocatalytic hydrodefluorination, a method that allows for the selective removal of fluorine atoms to access a wide array of fluorinated patterns, a process sometimes referred to as "molecular sculpting". smolecule.commdpi.comresearchgate.net This technique provides a streamlined pathway to synthesize various benzoate derivatives that would otherwise be challenging to produce. smolecule.com

An Overview of Research Trajectories for Methyl 3,4 Difluorobenzoate

Esterification Reactions for this compound Formation

The most direct route to this compound is the esterification of its corresponding carboxylic acid. This section details the primary synthesis method and the catalytic systems that enhance its efficiency.

The classical and most straightforward method for preparing this compound is the Fischer-Speier esterification of 3,4-Difluorobenzoic Acid with methanol (B129727). chembk.comchembk.com This reaction is typically performed under acidic conditions, where a proton source catalyzes the nucleophilic attack of methanol on the carbonyl carbon of the carboxylic acid, leading to the formation of the methyl ester and water. chembk.comnih.gov The reaction is an equilibrium process, and strategies are often employed to drive it towards the product side. nih.gov One highly efficient variation of this synthesis involves a ruthenium-catalyzed process where carbon dioxide is hydrogenated to produce methanol in situ, which then reacts with 3,4-Difluorobenzoic Acid, achieving a 99% yield of this compound. rsc.org

The choice of catalyst is crucial for the efficient esterification of fluorobenzoic acids. While traditional mineral acids like sulfuric acid are effective, modern research focuses on more advanced and reusable catalytic systems to improve reaction rates, yields, and environmental footprint. mdpi.com

Heterogeneous catalysts are particularly advantageous as they are easily separated from the reaction mixture. scispace.com A notable example is the metal-organic framework (MOF) UiO-66-NH2, which has been successfully used as a heterogeneous catalyst for the methyl esterification of various fluorobenzoic acids. rsc.orgresearchgate.net This system significantly reduces the required reaction time compared to the conventional BF₃·MeOH complex. rsc.orgresearchgate.net

Other advanced catalytic systems include:

Diphosphine–Ruthenium(II) Complexes: These have been shown to efficiently catalyze both the hydrogenation of CO₂ to methanol and its subsequent in situ condensation with carboxylic acids, including 3,4-difluorobenzoic acid, to form methyl esters with high conversion rates. rsc.org

Zirconium Complexes: Moisture-tolerant catalysts like Zr(Cp)₂(CF₃SO₃)₂ are effective for esterification and can function even in the presence of water, which is a significant advantage as water is a byproduct of the reaction. nih.gov

Ionic Liquids: Brønsted acid ionic liquids have been studied as catalysts for the esterification of aromatic acids, offering a different medium and activation pathway for the reaction. mdpi.com

Solid Acid Catalysts: Materials like Amberlyst-15, a sulfonated polystyrene resin, serve as effective and easily removable heterogeneous catalysts for esterification reactions. scispace.com

Table 1: Comparison of Catalytic Systems for Esterification of Fluorobenzoic Acids

Catalyst System Type Key Advantages Reference
UiO-66-NH₂ Heterogeneous (MOF) Reduced reaction time vs. BF₃·MeOH, reusable. rsc.orgresearchgate.net
Diphosphine-Ru(II) Homogeneous High conversion and selectivity, in situ methanol generation. rsc.org
Zr(Cp)₂(CF₃SO₃)₂ Homogeneous Moisture stable, effective under ambient atmosphere. nih.gov
Amberlyst-15 Heterogeneous (Resin) Easily removed from reaction mixture, good activity. scispace.com
Brønsted Acid Ionic Liquids Homogeneous Alternative reaction media, tunable properties. mdpi.com

Optimizing reaction parameters such as temperature, reaction time, and catalyst loading is critical for maximizing the yield and purity of this compound. For instance, the UiO-66-NH₂ catalyzed esterification of fluorobenzoic acids was optimized using the Taguchi model, which led to a 58% reduction in reaction time to just 10 hours. rsc.orgresearchgate.net

In a ruthenium-catalyzed system, specific conditions were identified for the reaction of 3,4-Difluorobenzoic Acid, which included a catalyst loading of 0.02 mmol, a temperature of 145 °C, and a pressure of 40 bar of CO₂ and 40 bar of H₂ over 24 hours, resulting in a 99% yield of the desired methyl ester. rsc.org Another study on direct fluorination of 4-fluorobenzoic acid followed by esterification highlighted the importance of purification; the crude acid mixture was converted to its methyl esters, which were then purified by vacuum distillation. dur.ac.uk These examples underscore the importance of systematic optimization to achieve efficient and high-yielding synthetic processes. researchgate.net

Table 2: Optimized Reaction Conditions and Yields for Benzoate (B1203000) Synthesis

Starting Material Catalyst Key Conditions Yield Reference
3,4-Difluorobenzoic Acid Diphosphine-Ru(II) 145 °C, 24 h, 80 bar (CO₂/H₂) 99% rsc.org
Fluorobenzoic Acids UiO-66-NH₂ Optimized via Taguchi model High relative conversion rsc.orgresearchgate.net
2-Naphthoyl Chloride Pd(dba)₂ / PCy₃·HBF₄ 150 °C, 12 h 69% okayama-u.ac.jp

Precursor Chemistry and Derivatization

Beyond direct esterification, the synthesis of this compound can be approached through the preparation and modification of various precursors. This includes the synthesis of related esters and the construction of the difluorinated benzene (B151609) ring from other halogenated compounds.

The synthesis of other alkyl esters, such as Ethyl 3,4-difluorobenzoate, follows similar principles to the methyl ester. wychem.comsigmaaldrich.com The general method involves the esterification of the corresponding fluorinated benzoic acid with the desired alcohol in the presence of an acid catalyst. For example, Ethyl 4-amino-3,5-difluorobenzoate is synthesized by refluxing 4-amino-3,5-difluorobenzoic acid in ethanol (B145695) with sulfuric acid as a catalyst for 10 hours. rsc.orgiucr.org After neutralization and extraction, the ethyl ester is obtained in good yield. rsc.org This methodology is broadly applicable for producing a variety of fluorinated benzoate esters by simply changing the alcohol reactant.

An alternative strategy involves synthesizing the target molecule from precursors that are not the final carboxylic acid. One documented approach begins with the direct fluorination of 4-fluorobenzoic acid using elemental fluorine in sulfuric acid. dur.ac.uk This reaction produces a mixture containing the desired 3,4-difluorobenzoic acid. To facilitate purification, this crude acid mixture is esterified with methanol, and the resulting this compound is then isolated from the other ester byproducts via vacuum distillation. dur.ac.uk

Another method starts with a differently halogenated benzene ring. For instance, a general process for creating fluorinated benzoic acids involves taking a bromo-difluoro-benzene derivative, treating it with an organometallic reagent like n-butyllithium at low temperatures, and then quenching the resulting aryllithium species with carbon dioxide to form the carboxylic acid. google.com This acid can then be esterified to yield the final methyl ester product. google.com This pathway allows for the construction of the required 3,4-difluorobenzoic acid core from more readily available halogenated starting materials.

Synthesis from Halogenated Precursors

Bromination Reactions

Bromination of the aromatic ring is a key strategy for creating functionalized derivatives of difluorobenzoic acids, which can then be converted to the final methyl ester product. One approach involves the direct bromination of 3,4-difluorobenzoic acid. A common method utilizes a combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in a sulfuric acid medium at elevated temperatures, typically between 60–80°C. This process is analogous to the synthesis of 5-bromo-2,4-difluorobenzoic acid.

Another pathway involves the diazotization of an amino-substituted precursor, such as 3-amino-3,4-difluorobenzoic acid. This two-step process begins with converting the amino group into a highly reactive diazonium salt using reagents like sodium nitrite (B80452) (NaNO₂) and hydrobromic acid (HBr) at low temperatures (0°C). The subsequent bromination step, often facilitated by a copper(I) bromide (CuBr) catalyst at around 70°C, introduces the bromine atom onto the ring as the diazonium group is released as nitrogen gas.

Following bromination of the parent acid, the resulting bromo-difluorobenzoic acid can undergo esterification with an alcohol, such as methanol or ethanol, to yield the corresponding ester. google.com This esterification step is often followed by rectification and purification to isolate the high-purity product. google.com

Table 1: Conditions for Bromination of Difluorobenzoic Acid Analogues
Starting MaterialBrominating Agent/MethodSolvent/CatalystTemperaturePurity/Yield
3,4-difluorobenzoic acidHBr/H₂O₂Sulfuric Acid60–80°C~85–90% purity
3-Amino-3,4-difluorobenzoic AcidDiazotization (NaNO₂/HBr) then CuBrAcetonitrile (B52724)/Water0°C (Diazotization), 70°C (Bromination) Data not specified
2,4-difluorobenzoic acidBrominating AgentConcentrated Sulfuric Acid0–40°C (preferred 0-5°C) google.com>80% yield google.com
Nucleophilic Substitution Reactions

The fluorine atoms attached to the benzene ring of 3,4-difluorobenzoate and its precursors are susceptible to nucleophilic substitution. This reactivity allows for the replacement of one or both fluorine atoms with a variety of other functional groups, providing a versatile method for creating diverse molecular structures. vulcanchem.com The specific position of the substitution can be influenced by the presence and nature of other substituents on the aromatic ring. epfl.ch

For instance, in the synthesis of more complex molecules, the bromine and fluorine atoms on compounds like 2-bromo-3,4-difluorobenzoic acid can be replaced by other functional groups. Similarly, the fluorine atoms on tert-butyl 3,5-difluorobenzoate can be substituted by nucleophiles under appropriate conditions. These reactions are fundamental in medicinal chemistry for synthesizing fluorinated compounds, where the introduction of fluorine can enhance biological activity and improve pharmacokinetic properties. The development of complex structures, such as 2-amino-5-bromo-4-chloro-6-fluoro-3-nitropyridine, has been achieved through techniques involving nucleophilic substitution on polyhalopyridines. epfl.ch

Green Chemistry Approaches in this compound Synthesis

Catalytic Hydrogenation of CO2 for Methyl Ester Production

A significant advancement in green chemistry is the utilization of carbon dioxide (CO₂) as a renewable C1 feedstock for chemical synthesis. epfl.chrsc.org One promising application is the catalytic hydrogenation of CO₂ to produce methanol, which can then be used in situ for the esterification of carboxylic acids to form methyl esters. rsc.org This approach offers a sustainable route to fine chemicals and potential biofuels. rsc.org

Researchers have developed robust ruthenium-based catalysts, such as diphosphine–ruthenium(II) complexes, that are highly efficient for this transformation. rsc.org These catalysts can facilitate both the hydrogenation of CO₂ to methanol and its subsequent condensation with a carboxylic acid in a one-pot process. rsc.org This method has been successfully applied to a wide range of both aromatic and aliphatic carboxylic acids, achieving high conversion and selectivity. rsc.org

Another strategy involves a two-step process where CO₂ is first hydrogenated to a formate-amine adduct, which is then subjected to reactive distillation for esterification to the methyl ester. d-nb.info A base-free cascade catalysis system has also been described, where a homogeneous Ru-complex hydrogenates CO₂ to formic acid, which is then esterified with methanol over a heterogeneous acid catalyst to produce methyl formate. kuleuven.be These methods represent a move towards more sustainable chemical production by valorizing CO₂ and reducing reliance on fossil fuels. d-nb.info

Table 2: Catalytic Systems for Methyl Ester/Formate Production from CO₂
Catalytic SystemProcess DescriptionKey FeaturesReference
Diphosphine–ruthenium(II) complexOne-pot hydrogenation of CO₂ to methanol and in-situ esterification of carboxylic acids.High conversion and selectivity for various acids; TON up to 3260 for CO₂ to methanol step. rsc.org
Ru-complex with long-chain phosphine (B1218219) ligandsTwo-step process: CO₂ hydrogenation to a formate-amine adduct, followed by reactive distillation for esterification.High total turnover number (TTON) of 38,000 in semi-continuous setup. d-nb.info
Homogeneous RuHCl(dppm)₂ and heterogeneous UiO-66Base-free cascade catalysis: CO₂ hydrogenation to formic acid, followed by heterogeneous esterification.Operates under mild conditions (90°C, 30 bar); reusable heterogeneous catalyst. kuleuven.be

Sustainable Synthetic Routes

Beyond CO₂ utilization, other green chemistry principles are being applied to the synthesis of this compound. A primary and direct route to this compound is the esterification of 3,4-difluorobenzoic acid with methanol. chembk.com This reaction is typically performed under acidic conditions. chembk.com To enhance the sustainability of this process, efforts can be focused on using environmentally benign catalysts, reducing solvent waste, and optimizing energy efficiency.

Chemical Reactivity and Mechanistic Investigations of Methyl 3,4 Difluorobenzoate

Ester Hydrolysis and Transesterification Reactions

The ester functional group of methyl 3,4-difluorobenzoate can undergo hydrolysis—a reaction with water to form a carboxylic acid and an alcohol—under either acidic or alkaline conditions.

Acid-Catalyzed Hydrolysis: When heated under reflux with a dilute mineral acid like hydrochloric acid or sulfuric acid, the ester is hydrolyzed to 3,4-difluorobenzoic acid and methanol (B129727). This reaction is reversible, and to achieve a high yield of the carboxylic acid, an excess of water is typically used to shift the equilibrium toward the products. chemguide.co.uklibretexts.org

Alkaline Hydrolysis (Saponification): A more common and efficient method for ester hydrolysis involves heating the ester with a dilute alkali, such as sodium hydroxide (B78521) solution. chemguide.co.uklibretexts.org This reaction, known as saponification, is irreversible because the carboxylic acid is formed as its salt (e.g., sodium 3,4-difluorobenzoate). The resulting carboxylate ion is resistant to nucleophilic attack, preventing the reverse reaction. studymind.co.uk The alcohol can be separated by distillation, and the carboxylic acid can be regenerated by acidifying the remaining salt solution. chemguide.co.uklibretexts.org

Transesterification: This process involves the conversion of one ester into another by exchanging the alkoxy group. masterorganicchemistry.com For this compound, this can be achieved under acidic or basic conditions.

Acid-Catalyzed Transesterification: In the presence of an acid catalyst and a large excess of another alcohol (e.g., ethanol), the methoxy (B1213986) group (-OCH₃) can be replaced by an ethoxy group (-OCH₂CH₃) to form ethyl 3,4-difluorobenzoate. Using the new alcohol as the solvent helps drive the reaction to completion. masterorganicchemistry.com

Base-Catalyzed Transesterification: The reaction with an alkoxide, such as sodium ethoxide in ethanol (B145695), will also yield the corresponding ethyl ester. This process occurs through a nucleophilic addition-elimination mechanism at the carbonyl carbon. masterorganicchemistry.com

The table below summarizes the conditions for these reactions.

ReactionReagentsConditionsProductsReversibility
Acid HydrolysisDilute H₂SO₄ or HCl, WaterHeat under reflux3,4-Difluorobenzoic Acid + MethanolReversible
Alkaline HydrolysisNaOH(aq) or KOH(aq)Heat under refluxSodium 3,4-Difluorobenzoate + MethanolIrreversible
TransesterificationR-OH, Acid or Base CatalystHeat, Excess R-OH3,4-Difluorobenzoate Ester of R-OH + MethanolReversible

Nucleophilic Aromatic Substitution (SₙAr) Reactions

The presence of electron-withdrawing fluorine atoms makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SₙAr). This reaction is a key pathway for functionalizing the aromatic core. wikipedia.org

Regioselectivity in SₙAr involving Difluorobenzoates

In this compound, the aromatic ring is activated toward nucleophilic attack by three electron-withdrawing groups: two fluorine atoms and a methyl ester group. The regioselectivity of the SₙAr reaction—that is, which fluorine atom is replaced—is determined by the ability of these groups to stabilize the negatively charged intermediate (the Meisenheimer complex).

Electron-withdrawing groups stabilize the intermediate most effectively when they are positioned ortho or para to the site of nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

Attack at C-4: The fluorine at the C-4 position is para to the electron-withdrawing methyl ester group (-COOCH₃). A nucleophilic attack at this position allows the negative charge of the Meisenheimer complex to be delocalized onto the carbonyl oxygen of the ester group through resonance, providing significant stabilization.

Attack at C-3: The fluorine at the C-3 position is meta to the methyl ester group. Delocalization of the negative charge from an attack at this position onto the ester group is not possible.

Therefore, nucleophilic attack preferentially occurs at the C-4 position, leading to the displacement of the fluorine atom that is para to the strongly activating methyl ester group.

Mechanistic Pathways of Nucleophilic Attack

The SₙAr reaction typically proceeds via a two-step addition-elimination mechanism. youtube.com

Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, a fluorine atom), breaking a π-bond of the aromatic ring. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com This step is energetically unfavorable because it disrupts the aromaticity of the ring and is therefore the slow, rate-determining step of the reaction. chemistrysteps.com

Elimination Step (Fast): The aromaticity is restored in a fast step where the leaving group (fluoride ion) is expelled, and the π-system is reformed. youtube.com

Recent studies have also proposed a concerted SₙAr mechanism (CSₙAr), where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks, avoiding a discrete Meisenheimer intermediate. acs.org However, for highly activated systems like this compound, the stepwise pathway is the generally accepted model.

Influence of Fluorine Substituents on Reactivity

Fluorine plays a dual role in SₙAr reactions. Although the carbon-fluorine bond is very strong and fluoride (B91410) is a poor leaving group in Sₙ1 and Sₙ2 reactions, the reactivity order in SₙAr is F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. chemistrysteps.com

The high electronegativity of fluorine has two major effects:

Ring Activation: Fluorine strongly withdraws electron density from the aromatic ring via the inductive effect. This makes the carbon atom it is attached to highly electrophilic and thus more susceptible to attack by a nucleophile. chemistrysteps.comtotal-synthesis.com

Intermediate Stabilization: The strong inductive effect of fluorine helps to stabilize the negative charge in the Meisenheimer complex, lowering the activation energy of the rate-determining addition step. stackexchange.com

Because the nucleophilic attack is the slow step, fluorine's ability to activate the ring and stabilize the intermediate outweighs its reluctance to leave, making fluorinated aromatics highly reactive substrates for SₙAr reactions. masterorganicchemistry.comstackexchange.com

Coupling Reactions

Palladium-Catalyzed Cross-Coupling Reactions

While the C-F bond is the strongest carbon-halogen bond, its activation and functionalization in palladium-catalyzed cross-coupling reactions have become an important area of synthetic chemistry. rsc.org For substrates like this compound, these reactions typically require electron-deficient aryl fluorides, where the fluorine atom is activated by electron-withdrawing groups. rsc.org

The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is a powerful method for forming C-C bonds. nih.govmdpi.com The general catalytic cycle for a Suzuki reaction involves three key steps: harvard.edu

Oxidative Addition: A Pd(0) catalyst inserts into the carbon-fluorine bond of the aryl fluoride to form an arylpalladium(II) complex. This is often the most challenging step for aryl fluorides.

Transmetalation: The aryl group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.

The reactivity of aryl fluorides in these reactions is significantly lower than that of other aryl halides. harvard.edu However, the presence of the electron-withdrawing ester group in this compound enhances the electrophilicity of the ring, making C-F bond activation more feasible. Specialized ligands and reaction conditions are often necessary to facilitate the cross-coupling of these less reactive substrates. rsc.orgnih.gov Research has demonstrated that electron-deficient aryl fluorides can participate in Suzuki, Stille, and Sonogashira couplings. rsc.org

The table below outlines the general steps in a Suzuki-Miyaura coupling.

StepDescriptionReactantsProducts
Oxidative AdditionPd(0) catalyst inserts into the C-F bond.Ar-F, Pd(0)LₙAr-Pd(II)(F)Lₙ
TransmetalationThe organic group from the boron reagent replaces the fluoride on the Pd complex.Ar-Pd(II)(F)Lₙ, R-B(OH)₂, BaseAr-Pd(II)(R)Lₙ
Reductive EliminationThe two aryl groups are coupled, and the catalyst is regenerated.Ar-Pd(II)(R)LₙAr-R, Pd(0)Lₙ

Other Metal-Catalyzed Transformations

While specific research detailing a wide array of metal-catalyzed transformations for this compound is not extensively documented, its structure lends itself to several plausible reactions based on established organometallic chemistry. The presence of carbon-fluorine bonds and an ester functional group on an aromatic ring allows for predictions of reactivity in processes such as palladium-catalyzed carbonylation.

Palladium-catalyzed carbonylation reactions are a powerful tool for the introduction of a carbonyl group into organic molecules. For aryl halides, this transformation typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by CO insertion into the aryl-palladium bond and subsequent reaction with a nucleophile to yield carbonyl-containing products like amides, esters, or ketones. Although fluoroarenes are generally less reactive than other aryl halides in oxidative addition, specialized catalysts and conditions have been developed to facilitate such reactions. For instance, the carbonylation of difluoroalkyl bromides has been successfully achieved using palladium catalysts, demonstrating the feasibility of CO insertion chemistry with fluorinated substrates. nih.gov It is conceivable that under appropriate catalytic conditions, the C-F bonds of this compound could be activated towards similar transformations, or that related difluorinated precursors could undergo carbonylation to generate the benzoate (B1203000) structure.

Reaction TypeCatalyst/Reagents (Example)Product Type
CarbonylationPd Catalyst, CO, (Hetero)arylboronic acidsDifluoroalkyl ketones

Derivatization and Functionalization

This compound serves as a versatile starting material for the synthesis of more complex molecules through derivatization and functionalization of its ester group and aromatic ring.

The conversion of esters to hydroxamic acids is a fundamental transformation in medicinal chemistry, as the hydroxamic acid moiety is a key pharmacophore in many enzyme inhibitors. The synthesis of 3,4-difluorobenzohydroxamic acid from this compound is typically achieved through reaction with hydroxylamine (B1172632) (NH₂OH) or its hydrochloride salt in the presence of a base.

The reaction mechanism involves the nucleophilic attack of hydroxylamine on the electrophilic carbonyl carbon of the ester. This is generally performed under basic conditions, using a base such as sodium hydroxide or potassium hydroxide, to deprotonate hydroxylamine hydrochloride and to facilitate the reaction. The process results in the displacement of the methoxy group (-OCH₃) and the formation of the corresponding hydroxamic acid.

Starting MaterialReagentsProduct
This compound1. Hydroxylamine hydrochloride (NH₂OH·HCl)2. Base (e.g., KOH or NaOH) in a solvent like methanol/water3,4-Difluorobenzohydroxamic acid

This compound is a precursor in the synthesis of disubstituted 1,5-naphthyridine (B1222797) derivatives, which have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as Activin-like kinase 5 (ALK5). The synthesis pathway leverages the reactivity of the difluorinated benzene (B151609) ring, starting from the corresponding carboxylic acid, 3,4-difluorobenzoic acid.

The multi-step synthesis is outlined as follows:

Acid Chloride Formation: 3,4-Difluorobenzoic acid is first converted to its more reactive acyl chloride derivative, 3,4-difluorobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like oxalyl chloride or thionyl chloride. google.comprepchem.com

Amide Formation: The resulting 3,4-difluorobenzoyl chloride is then reacted with an appropriate aminopyridine, such as 2-amino-5-chloropyridine, in an acylation reaction to form an N-(5-chloropyridin-2-yl)-3,4-difluorobenzamide intermediate.

Cyclization: The final step involves an intramolecular cyclization of the amide intermediate to form the fused 1,5-naphthyridine ring system. This key transformation leads to the formation of potent ALK5 inhibitors.

This synthetic route highlights the utility of the 3,4-difluorobenzoyl moiety as a critical building block for complex heterocyclic structures with significant biological activity.

StepStarting MaterialReagentsIntermediate/Product
13,4-Difluorobenzoic acidOxalyl chloride or Thionyl chloride3,4-Difluorobenzoyl chloride
23,4-Difluorobenzoyl chloride2-Amino-5-chloropyridineN-(5-chloropyridin-2-yl)-3,4-difluorobenzamide
3N-(5-chloropyridin-2-yl)-3,4-difluorobenzamideBase/HeatDisubstituted 1,5-Naphthyridine derivative

Aromatic esters like this compound can potentially undergo photocycloaddition reactions with alkenes. A classic example of such a reaction is the Paternò-Büchi reaction, which is a [2+2] photocycloaddition between a carbonyl group in an excited state and an alkene in its ground state to form a four-membered oxetane (B1205548) ring. nih.gov

In this reaction, the ester carbonyl group of this compound would first be excited by UV light to a singlet or triplet excited state. This excited species then reacts with an alkene. The reaction is believed to proceed via a diradical intermediate. researchgate.net The regioselectivity of the addition is influenced by the stability of the potential diradical intermediates formed upon the initial bond formation between the carbonyl oxygen and one of the alkene carbons.

For an aromatic ester like methyl benzoate, reaction with an electron-rich alkene such as 2-methyl-2-butene (B146552) would be expected to yield oxetane products. xieshichem.com The fluorine substituents on the benzene ring of this compound would likely influence the photophysical properties and the reactivity of the excited state but are not expected to change the fundamental course of the photocycloaddition. Such reactions provide a synthetic route to complex, strained ring systems that can be valuable intermediates in organic synthesis.

Reaction TypeReactantsExpected Product
Paternò-Büchi ReactionThis compound + Alkene (e.g., Ethylene)Difluorophenyl-substituted oxetane

Applications of Methyl 3,4 Difluorobenzoate in Advanced Chemical Research

Role in Medicinal Chemistry and Drug Discovery

The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. Methyl 3,4-difluorobenzoate serves as a key starting material for the introduction of the 3,4-difluorophenyl moiety into a wide range of pharmacologically active compounds.

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients. One notable example is its use in the preparation of TAS-115, a novel oral multi-kinase inhibitor that has shown promise in the treatment of advanced solid tumors, including osteosarcoma. nih.gov TAS-115 targets MET, VEGFR, FMS, and PDGFR, and its synthesis utilizes this compound as a key building block for the quinoline (B57606) core of the molecule. nih.gov The difluoro-substitution pattern is often critical for the desired biological activity and pharmacokinetic profile of such targeted therapies.

Precursor for Bioactive Compounds (e.g., ALK5 inhibitors)

The transforming growth factor-β (TGF-β) signaling pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis. Activin receptor-like kinase 5 (ALK5) is a key receptor in this pathway, making it an attractive target for therapeutic intervention. This compound is utilized in the synthesis of potent and selective ALK5 inhibitors. Specifically, it is a precursor for the synthesis of disubstituted 1,5-naphthyridine (B1222797) derivatives that act as ALK5 inhibitors. researchgate.net The synthesis involves the conversion of this compound into a key intermediate that is then cyclized to form the 1,5-naphthyridine scaffold. The 3,4-difluorophenyl group in these inhibitors often plays a significant role in their binding to the ALK5 kinase domain.

A patent for ALK5 inhibitors describes the use of this compound in the synthesis of a variety of inhibitor compounds. nih.gov The general synthetic route involves the reaction of this compound with other reagents to construct the core structure of the inhibitors.

ALK5 Inhibitor Class Role of this compound Significance
1,5-Naphthyridine derivativesPrecursor for the 3,4-difluorophenyl-substituted core structure.The difluoro-moiety contributes to the binding affinity and selectivity of the inhibitors for the ALK5 kinase.

Development of Antibacterial Agents

The rise of antibiotic resistance is a major global health concern, necessitating the development of new antibacterial agents with novel mechanisms of action. While direct evidence of this compound being used to synthesize commercially available antibacterial drugs is limited, the broader class of fluorinated compounds, including derivatives of benzoic acid, has been extensively explored for antibacterial activity. For instance, various quinolinium derivatives, some containing fluorophenyl groups, have demonstrated strong antibacterial activities against various strains, including MRSA. frontiersin.org The synthesis of such compounds often involves the use of fluorinated precursors to introduce the desired pharmacophore. Research into difluoromethyl cinnamoyl amides has also shown that the difluoromethyl group can enhance antibacterial activity and selectivity. dovepress.comresearchgate.net

Application in Molecular Probes and Pharmaceutical Tools

Molecular imaging techniques, such as Positron Emission Tomography (PET), are powerful tools in drug discovery and clinical diagnostics. These techniques rely on the use of radiolabeled molecular probes that can visualize and quantify biological processes in vivo. Fluorine-18 (¹⁸F) is a commonly used radionuclide for PET imaging due to its favorable decay properties. nih.gov While direct applications of this compound in the synthesis of PET probes are not extensively documented in publicly available literature, the development of ¹⁸F-labeled tracers often involves the use of fluorinated precursors. nih.govinformahealthcare.com The synthesis of these probes requires the introduction of fluorine into a bioactive molecule, and fluorinated building blocks like this compound could potentially serve as precursors for such radiotracers. openmedscience.comkoreascience.kr

Utilization in Agrochemicals and Crop Protection

Fluorinated compounds have also made a significant impact on the agrochemical industry, leading to the development of more effective and selective pesticides.

Fungicidal Activity of Derivatives

Derivatives of this compound have been investigated for their potential as fungicidal agents for crop protection. Research has shown that pyrazole (B372694) and triazole derivatives, classes of compounds known for their antifungal properties, can be synthesized from fluorinated precursors. For example, studies on pyrazole derivatives have shown that the introduction of a trifluoromethylphenyl moiety can lead to significant fungicidal activity against a range of plant pathogens. nih.gov Similarly, various triazole derivatives have been synthesized and shown to possess potent antifungal activity. dovepress.comnih.govjlu.edu.cnnih.gov The synthesis of these fungicidally active pyrazole and triazole compounds can potentially start from fluorinated benzoic acid derivatives like this compound to introduce the key difluorophenyl group, which can enhance the efficacy and spectrum of activity of the resulting fungicide. researchgate.netnih.gov

Fungicide Class Potential Role of this compound Reported Activity
Pyrazole derivativesPrecursor for the 3,4-difluorophenyl moiety.Effective against various plant pathogenic fungi. nih.gov
Triazole derivativesStarting material for introducing the difluorophenyl group.Broad-spectrum antifungal activity. dovepress.comnih.govjlu.edu.cnnih.gov

Contributions to Materials Science

The difluorobenzene moiety, central to this compound, is a key structural element in the development of high-performance materials. The strategic placement of fluorine atoms can significantly alter the chemical, thermal, and electronic properties of resulting materials.

While this compound itself is a precursor, its structural isomers and related difluorinated aromatic compounds are critical monomers in the synthesis of high-performance polymers like polyether ether ketone (PEEK). PEEK is a semi-crystalline thermoplastic known for its exceptional mechanical properties and chemical resistance. mdpi.comresearchgate.net The synthesis of PEEK often involves a nucleophilic substitution reaction between a difluorinated benzophenone (B1666685) derivative (such as 4,4′-difluorobenzophenone) and a bisphenolate salt (like that derived from hydroquinone). researchgate.netgoogle.com This high-temperature polycondensation reaction, typically carried out in a high-boiling solvent like diphenyl sulfone, produces the robust PEEK polymer chain. researchgate.netgoogle.com

Fluorination is also a key strategy in creating other specialty polymers, such as aromatic polyimides, to improve their performance. The introduction of fluorine-containing groups, like the trifluoromethyl group, into the polymer backbone can enhance solubility, lower the glass transition temperature, and improve processing characteristics for creating thin films and coatings. lew.ro These fluorinated polyimides are valued for their excellent thermal stability and superior mechanical and electrical properties, making them suitable for high-performance applications in electronics and aerospace. lew.ronih.gov

Table 1: Key Monomers in Specialty Polymer Synthesis An interactive data table is available in the digital version of this article.

Polymer Key Fluorinated Monomer Co-monomer Resulting Polymer Properties
PEEK 4,4′-difluorobenzophenone Hydroquinone High thermal stability, excellent mechanical strength, chemical resistance. mdpi.comgoogle.com

Photomechanical materials, which convert light energy directly into mechanical work, are an active area of research. The design of these materials often relies on molecules that undergo significant shape changes upon photoisomerization, such as azobenzenes. researchgate.net The incorporation of fluorine atoms into these photoresponsive molecules is a strategy used to modify their properties. Fluorination can have a profound effect on the crystal packing of these molecules in the solid state. acs.org

The specific arrangement of molecules in a crystal, or polymorphism, determines whether a collective photomechanical response is possible. acs.org For certain compounds, the simple substitution of a hydrogen atom with a fluorine atom can completely alter the crystal packing, potentially leading to a loss of photomechanical activity. acs.org However, in other cases, fluorination can be used to fine-tune the electronic and physical properties to create crystals with improved performance. acs.org For example, fluorinated azobenzene (B91143) derivatives have been investigated for their ability to undergo crystal-to-crystal isomerization upon irradiation, leading to a permanent and controllable change in the crystal's shape. researchgate.net This research highlights how subtle changes, such as fluorination, can have dramatic effects on the function of molecular materials.

In the field of lithium-ion batteries, enhancing performance, safety, and lifespan is a primary goal. Electrolyte additives are crucial for achieving these improvements. sigmaaldrich.com Fluorinated compounds, in particular, have garnered significant attention as effective electrolyte additives. cip.com.cnoaepublish.com The inclusion of fluorine in electrolyte solvents or as specific additives can improve the thermal stability, oxidation resistance, and non-flammability of the electrolyte. cip.com.cnoaepublish.com

One of the key functions of these additives is to help form a stable and robust solid electrolyte interphase (SEI) on the surface of the electrodes, particularly the anode. sigmaaldrich.comsolvay.com A well-formed SEI layer is critical for preventing the continuous decomposition of the electrolyte and ensuring the long-term cycling stability of the battery. batterydesign.net Fluorinated esters and carbonates, such as fluoroethylene carbonate (FEC), are commonly used for this purpose. researchgate.netacs.org These compounds decompose preferentially on the electrode surface to create a fluorine-rich, stable SEI. While this compound is not a standard additive, the study of fluorinated esters is central to developing next-generation electrolytes for high-voltage and high-energy-density batteries. oaepublish.comresearchgate.net

Table 2: Role of Fluorinated Compounds in Lithium-Ion Batteries An interactive data table is available in the digital version of this article.

Compound Type Function Mechanism of Action Desired Outcome
Fluorinated Carbonates (e.g., FEC) SEI-forming additive Decomposes on the anode to form a stable, flexible, F-rich protective layer. solvay.comacs.org Improved cycle life, enhanced safety, higher capacity retention. solvay.combatterydesign.net
Fluorinated Solvents Electrolyte co-solvent Increases oxidation stability and flash point of the electrolyte. acs.org Enables operation at higher voltages, improves battery safety. cip.com.cnoaepublish.com

Tracer Applications in Environmental and Geological Studies

The chemical stability and low natural occurrence of certain fluorinated compounds make them excellent tracers for tracking fluid movement in complex systems. The parent compound of this compound, 3,4-difluorobenzoic acid, is part of a class of chemicals widely used for these purposes.

In hydrology and hydrogeology, tracers are used to understand groundwater flow paths, velocity, and contaminant transport. An ideal tracer should be water-soluble, chemically and biologically stable, and move with the water without interacting with the surrounding soil or rock (i.e., be nonreactive). Several isomers of difluorobenzoate (DFBA) have been proven to be effective nonreactive water tracers. Laboratory and field experiments have shown that DFBA isomers exhibit the same concentration distribution and mass recovery as bromide, a commonly used index tracer, indicating their suitability for tracking water in both saturated and unsaturated zones.

The oil and gas industry extensively uses chemical tracers to monitor and optimize hydrocarbon recovery. tra-chem.comdgi.com Fluorinated benzoic acids (FBAs) are among the most popular water-soluble tracers used for inter-well studies. dgi.comiaea.org They are injected into one well (the injector) and their arrival and concentration are monitored at surrounding production wells. s4science.at This data provides critical information about reservoir connectivity, fluid pathways, and the efficiency of waterflood or enhanced oil recovery (EOR) operations. dgi.comepj-conferences.org The low detection limits of FBAs, often in the parts-per-billion range, make them highly effective for these large-scale studies. s4science.atresearchgate.net

Furthermore, ester compounds can be employed as partitioning tracers in single-well tests to determine residual oil saturation. tra-chem.com In this technique, a tracer that can partition between the water and oil phases is injected into a well and then back-produced. The separation in the arrival times of the tracer compared to a non-partitioning tracer allows engineers to calculate the amount of oil remaining in the near-wellbore region, which is crucial for assessing the effectiveness of EOR methods. tra-chem.comtracerco.com

Precursor in Organic Synthesis of Complex Molecules

The strategic placement of fluorine atoms in this compound makes it a valuable precursor for the synthesis of complex, biologically active molecules. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring and the ester group, allowing for selective chemical transformations.

One of the notable applications of this compound is in the preparation of Activin-receptor-like kinase 5 (ALK5) inhibitors. google.com ALK5 is a transmembrane serine/threonine kinase that plays a crucial role in cell signaling pathways associated with various diseases, including fibrosis and cancer. google.com The development of potent and selective ALK5 inhibitors is a significant area of medicinal chemistry research.

A key step in the synthesis of certain ALK5 inhibitors involves the use of this compound as a starting material. For instance, in the synthesis of a series of potent ALK5 inhibitors, 3,4-difluorobenzoic acid is first converted to its methyl ester, this compound. google.com This intermediate then undergoes a series of reactions to construct the final complex heterocyclic scaffold of the inhibitor. The presence of the difluorinated phenyl ring in the final molecule is often crucial for its biological activity and pharmacokinetic properties. nih.gov

The 3,4-difluorophenyl motif, readily introduced using this compound, is a key component in the design of novel chemical entities with tailored properties. The introduction of fluorine atoms into a molecule can significantly alter its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov

An illustrative example of this compound's role as a building block for novel chemical designs is in the synthesis of bioactive derivatives of natural products. For instance, a 3,4-difluorobenzoate ester of betulin (B1666924), a naturally occurring triterpenoid, has been synthesized and shown to exhibit antibacterial activity. In this context, the 3,4-difluorobenzoate moiety is appended to the betulin scaffold to create a novel derivative with enhanced biological properties.

The rationale behind incorporating the 3,4-difluoro-substituted aromatic ring lies in its ability to modulate the electronic and steric properties of the parent molecule. The fluorine atoms can engage in favorable interactions with biological targets and can block sites of metabolism, thereby increasing the drug's half-life. nih.gov The specific substitution pattern of the fluorine atoms is critical, as different fluorination patterns can have varied effects on a molecule's physicochemical properties. researchgate.net

Impact of 3,4-Difluoro Substitution on Molecular Properties

PropertyEffect of 3,4-Difluoro SubstitutionRationale
Lipophilicity Generally increasesThe C-F bond is more lipophilic than a C-H bond.
Metabolic Stability Often enhancedThe C-F bond is strong and resistant to enzymatic cleavage. hyphadiscovery.com
Binding Affinity Can be improvedFluorine can participate in hydrogen bonding and other non-covalent interactions with protein targets.
pKa Can be alteredThe electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups.

The use of this compound as a building block allows chemists to systematically investigate the structure-activity relationships of the 3,4-difluorophenyl group in various molecular contexts. tandfonline.com This systematic approach is fundamental to the rational design of new drugs and functional materials.

Computational and Theoretical Studies of Methyl 3,4 Difluorobenzoate and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Methyl 3,4-difluorobenzoate, DFT calculations can elucidate its fundamental properties, from its three-dimensional shape to its reactivity.

Geometry Optimization and Electronic Structure

The first step in a typical DFT study is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. For aromatic esters such as this compound, this involves calculating bond lengths, bond angles, and dihedral angles that define the spatial orientation of the difluorinated benzene (B151609) ring and the methyl ester group.

Various methods can be employed for geometry optimization, including Hartree-Fock (HF) and DFT methods with different basis sets, such as 6-311+G(d,p). nih.govresearchgate.net The choice of method and basis set impacts the accuracy of the results. For instance, studies on the related molecule, methyl benzoate (B1203000), have shown that DFT methods like B3LYP can provide optimized geometrical parameters that are in good agreement with experimental data. researchgate.net The optimization process for this compound would similarly yield precise coordinates for each atom, revealing the planarity of the benzene ring and the orientation of the ester substituent.

Once the geometry is optimized, the electronic structure can be analyzed. This includes the distribution of electron density, which is crucial for understanding the molecule's polarity and intermolecular interactions. The presence of two electronegative fluorine atoms on the benzene ring significantly influences the electronic structure, withdrawing electron density and creating a unique electrostatic potential map.

Table 1: Representative Optimized Geometrical Parameters for Aromatic Esters (Illustrative)

ParameterBond/AngleTypical Calculated Value
Bond LengthC=O~1.21 Å
C-O (ester)~1.35 Å
O-CH₃~1.44 Å
C-C (aromatic)~1.39 - 1.40 Å
C-F~1.34 Å
Bond AngleO=C-O~125°
C-O-C~116°
Dihedral AngleC-C-C=O~0° or ~180° (indicating planarity)

Note: This table is illustrative and provides typical values for aromatic esters based on computational studies of similar molecules. Actual values for this compound would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the electron-withdrawing fluorine atoms are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted methyl benzoate. The precise energy levels and the spatial distribution of these orbitals would be determined through DFT calculations. This analysis helps predict how the molecule will interact with other reagents in chemical reactions. nih.gov

Vibrational Frequency Analysis and Spectroscopic Correlations

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the normal modes of vibration of the molecule. These theoretical frequencies can be correlated with experimental spectroscopic data, such as that from Fourier Transform Infrared (FTIR) and Raman spectroscopy, to confirm the molecular structure and assign spectral bands to specific atomic motions. nih.govresearchgate.net

For aromatic compounds, characteristic vibrations include C-H stretching in the 3100-3000 cm⁻¹ range and C=C stretching vibrations within the aromatic ring around 1600-1450 cm⁻¹. researchgate.net In this compound, specific vibrations corresponding to the C-F bonds and the ester group (such as the C=O stretch) would also be identified. Theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity, so a scaling factor is commonly applied to improve agreement with experimental spectra. scirp.org

Prediction of Molecular Properties and Reactivity Parameters

DFT calculations can be used to derive a variety of molecular properties and reactivity descriptors. utm.mynih.gov These parameters provide quantitative measures of the molecule's chemical behavior. Important descriptors include:

Ionization Potential (I): The energy required to remove an electron, related to the HOMO energy.

Electron Affinity (A): The energy released when an electron is added, related to the LUMO energy.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η) and Softness (S): Measures of the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. researchgate.net

These parameters are crucial for predicting how this compound will behave in different chemical environments and for understanding its potential role in various chemical processes. researchgate.net

Table 2: Key Reactivity Parameters Derived from FMO Energies (Conceptual)

ParameterFormulaDescription
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (I)-EHOMOEnergy to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when gaining an electron.
Electronegativity (χ)(I + A) / 2Measure of electron-attracting ability.
Chemical Hardness (η)(I - A) / 2Resistance to change in electron configuration.

Note: This table outlines the conceptual basis for calculating reactivity parameters from HOMO and LUMO energies obtained via DFT.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While DFT provides a static picture of a single molecule, MD simulations can model the behavior of molecules in a condensed phase, such as in a solvent or in a mixture with other compounds. nih.gov

For this compound, an MD simulation would typically involve placing one or more molecules in a simulation box filled with a solvent (e.g., water or an organic solvent) and then calculating the forces between all atoms and their subsequent motion based on classical mechanics. These simulations can provide insights into:

Solvation and Hydration: How the molecule interacts with solvent molecules.

Conformational Dynamics: The flexibility of the molecule and the rotation around single bonds.

Intermolecular Interactions: How molecules of this compound interact with each other, which can be important for understanding its physical properties like boiling point and solubility. For aromatic pollutants, π–π interactions are often a key driving force for aggregation. mdpi.com

MD simulations are particularly useful for understanding the behavior of molecules at interfaces or within complex biological systems, providing a dynamic perspective that complements the static electronic structure information from DFT. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of molecules and their biological activities or chemical properties. nih.govdergipark.org.tr In a QSAR study, a set of molecules with known activities (e.g., inhibitory constants against an enzyme) is used to build a mathematical model.

For derivatives of this compound, a QSAR model could be developed to predict a specific activity, such as their potential as enzyme inhibitors. The process would involve:

Data Set Collection: Assembling a series of related compounds with measured biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include constitutional, topological, physicochemical, and quantum chemical parameters (often derived from DFT calculations).

Model Development: Using statistical methods like multiple linear regression to build an equation that relates the descriptors to the activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation sets.

QSAR models for benzoic acid derivatives have shown that properties like hydrophobicity, aromaticity, and the presence of specific functional groups can be crucial for their biological activity. nih.gov Such models can be powerful tools for designing new derivatives of this compound with enhanced properties and for prioritizing which compounds to synthesize and test experimentally. researchgate.net

Mechanistic Insights from Computational Chemistry

Computational chemistry provides powerful tools to elucidate the mechanisms of action and understand the physicochemical properties of molecules. Density Functional Theory (DFT) calculations, for example, can be used to determine optimized geometries, vibrational spectra, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies mdpi.com. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and stability of a molecule mdpi.com.

For a series of benzothiazole derivatives, DFT studies have shown that the nature of substituents on the phenyl ring significantly affects the HOMO-LUMO energy gap mdpi.com. For instance, the presence of an electron-withdrawing trifluoromethyl group was found to lower the energy gap, indicating higher reactivity mdpi.com. These computational approaches can also predict molecular electrostatic potential (MESP) maps, which visualize the charge distribution and are crucial for understanding intermolecular interactions mdpi.com.

Crystal Structure Prediction and Analysis

The solid-state structure of a compound is fundamental to its physical properties and can influence its biological activity. Crystal structure prediction and analysis involve determining the arrangement of molecules in a crystal lattice and understanding the intermolecular forces that govern this arrangement.

Hydrogen bonds are among the most important non-covalent interactions that direct the packing of molecules in crystals mdpi.comlibretexts.orglibretexts.org. In the absence of strong hydrogen bond donors in this compound, other weak intermolecular interactions are expected to play a significant role in its crystal packing. These include C—H···O and C—H···F interactions nih.gov.

The analysis of the crystal structure of a related compound, methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, revealed the importance of C—H···O, C—H···F, and C—H···π interactions in the formation of its supramolecular structure nih.gov. Similarly, in the crystal structure of ethyl 4-amino-3,5-difluorobenzoate, weak N–H···N and N–H···F hydrogen bonds, along with π-stacking interactions, define the crystal packing nih.gov.

For this compound, it is anticipated that weak C—H···O interactions would occur between the methyl or aromatic C-H groups and the carbonyl oxygen of the ester group. Furthermore, weak C—H···F interactions are also likely to be present. The fluorine atoms can also participate in other non-covalent interactions, such as halogen bonding, which could influence the crystal packing. The interplay of these various weak interactions would ultimately determine the final three-dimensional arrangement of the molecules in the solid state.

Compound Intermolecular Interactions Observed
Methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylateC—H···O, C—H···F, C—H···π
Ethyl 4-amino-3,5-difluorobenzoateN–H···N, N–H···F, π-stacking
Methyl 4-hydroxy-3-nitrobenzoateO—H···O, π-stacking

Analytical and Spectroscopic Characterization in Research of Methyl 3,4 Difluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For Methyl 3,4-difluorobenzoate, various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provide a complete picture of its molecular structure.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, the protons on the aromatic ring and the methyl group of the ester give rise to distinct signals. The methyl protons (-OCH₃) are expected to appear as a singlet, typically in the range of 3.8-3.9 ppm, due to the deshielding effect of the adjacent oxygen atom. The three aromatic protons are chemically non-equivalent and will show complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. These couplings are crucial for assigning the protons to their specific positions on the benzene (B151609) ring.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum will show signals for the methyl carbon, the ester carbonyl carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the fluorine substituents. The carbons directly bonded to fluorine (C-3 and C-4) will exhibit large carbon-fluorine coupling constants (¹JCF), which is a characteristic feature. Other carbons in the ring will show smaller C-F couplings (²JCF, ³JCF). The carbonyl carbon of the ester group is typically observed in the region of 164-166 ppm.

Expected ¹H NMR Spectral Data for this compound

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity
-OCH₃ ~3.9 Singlet (s)

Expected ¹³C NMR Spectral Data for this compound

Carbon Expected Chemical Shift (δ, ppm) Expected Coupling
-OCH₃ ~52 -
C=O ~165 Triplet (due to coupling with F)

For fluorinated compounds like this compound, ¹⁹F NMR spectroscopy is an indispensable tool. rsc.org The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection. illinois.edu The chemical shift range for ¹⁹F is much wider than for ¹H, which often leads to better resolution of signals. illinois.edu

The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals, one for each of the non-equivalent fluorine atoms at the C-3 and C-4 positions. These signals will appear as multiplets due to coupling with each other (F-F coupling) and with the neighboring aromatic protons (H-F coupling). The magnitude of these coupling constants provides valuable information about the relative positions of the atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

For this compound (C₈H₆F₂O₂), the molecular weight is 172.13 g/mol . sigmaaldrich.comcalpaclab.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 172.

The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for methyl benzoates include the loss of the methoxy (B1213986) radical (•OCH₃) or the carbomethoxy group.

Loss of •OCH₃ : A significant fragment ion is expected at m/z = 141, corresponding to the [M - 31]⁺ ion (C₇H₃F₂O⁺).

Loss of •COOCH₃ : Another possible fragmentation is the loss of the entire ester functional group, leading to a fragment at m/z = 113, corresponding to the [M - 59]⁺ ion (C₆H₃F₂⁺).

Expected Major Fragment Ions in the Mass Spectrum of this compound

m/z Identity
172 [M]⁺ (Molecular Ion)
141 [M - OCH₃]⁺

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its ester and difluoro-aromatic moieties.

Key expected absorptions include:

C=O Stretch : A strong absorption band characteristic of the ester carbonyl group, typically appearing in the range of 1720-1740 cm⁻¹.

C-O Stretches : Two distinct C-O stretching vibrations associated with the ester group are expected in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretches : Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.

C-H Stretches : The spectrum will show absorptions for both aromatic C-H bonds (typically above 3000 cm⁻¹) and the aliphatic C-H bonds of the methyl group (typically just below 3000 cm⁻¹). researchgate.net

C-F Stretches : Strong absorption bands corresponding to the carbon-fluorine bonds are expected in the 1100-1300 cm⁻¹ region, which may overlap with the C-O stretching bands.

Characteristic IR Absorption Bands for this compound

Functional Group Vibration Expected Wavenumber (cm⁻¹)
Ester C=O Stretch 1720 - 1740
Ester C-O Stretch 1100 - 1300
Aromatic Ring C=C Stretch 1450 - 1600
Aromatic C-H Stretch > 3000
Methyl C-H Stretch < 3000

X-ray Diffraction (XRD) Studies

X-ray diffraction is a powerful technique for determining the arrangement of atoms within a crystal.

While a specific single-crystal X-ray diffraction study for this compound was not identified in the surveyed literature, such an analysis would provide unambiguous confirmation of its molecular structure. The data obtained would include the crystal system, space group, and unit cell dimensions. This information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. In the analysis of this compound, GC-MS is utilized to determine its purity and to confirm its molecular weight and fragmentation pattern.

Research Findings: In a typical GC-MS analysis, a sample of this compound is volatilized and injected into a gas chromatograph. The compound then travels through a capillary column, where it is separated from any potential impurities based on its boiling point and interactions with the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are detected.

While specific research-grade chromatograms for this compound are not widely published in readily accessible literature, the expected outcome would be a primary peak corresponding to the compound's retention time. The mass spectrum would characteristically show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight of approximately 172.13 g/mol . calpaclab.comnih.gov Further fragmentation would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃), leading to characteristic fragment ions that help to confirm the structure.

General conditions for the GC-MS analysis of similar aromatic esters often involve the use of a non-polar or medium-polarity capillary column (such as a DB-5ms or HP-5ms), a temperature-programmed oven to ensure good separation, and helium as the carrier gas.

Table 1: Hypothetical GC-MS Parameters for this compound Analysis

Parameter Value
Column Type Phenyl Arylene Polymer equivalent to HP-5ms
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Injection Mode Split
Oven Program Initial temp. 50°C, ramp to 300°C
Mass Spectrometer Electron Ionization (EI) at 70 eV

| Expected [M]⁺ Peak | m/z 172 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a key technique for verifying the purity of a compound and for its quantification. For this compound, a reversed-phase HPLC method is typically employed.

Research Findings: In a standard HPLC analysis of this compound, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a non-polar stationary phase (most commonly C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to elute the compound from the column. sigmaaldrich.com The purity of the sample is determined by the presence of a single, sharp peak in the resulting chromatogram, detected by a UV detector at a wavelength where the aromatic ring shows strong absorbance.

While specific application notes detailing the analysis of this compound are not prevalent, methods for analogous fluorinated benzoic acid derivatives suggest that a C18 column with a gradient elution of acetonitrile and water would provide effective separation. sigmaaldrich.com The retention time of the compound would be a characteristic feature under specific chromatographic conditions.

Table 2: Illustrative HPLC Conditions for this compound Purity Assessment

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

| Expected Outcome | A single major peak indicating high purity |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a pure sample of this compound (C₈H₆F₂O₂), the experimentally determined percentages of carbon, hydrogen, and other elements should closely match the theoretically calculated values. This serves as a crucial check for the compound's empirical formula and purity.

Research Findings: The theoretical elemental composition of this compound can be calculated based on its molecular formula and the atomic weights of its constituent elements. The analysis is performed using a CHN analyzer, where a sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are quantified. Analysis of halogens like fluorine requires specific analytical methods, often involving combustion followed by ion chromatography or titration.

Table 3: Elemental Composition of this compound (C₈H₆F₂O₂) calpaclab.comnih.gov

Element Symbol Theoretical Percentage (%)
Carbon C 55.83
Hydrogen H 3.51
Fluorine F 22.07

In a research setting, the experimental results from an elemental analyzer for a synthesized batch of this compound would be compared against these theoretical values. A close correlation (typically within ±0.4%) is considered strong evidence of the compound's purity and correct elemental composition.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3,4-difluorobenzoate, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Esterification : React 3,4-difluorobenzoic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄ or HCl). Typical conditions involve refluxing at 60–80°C for 6–12 hours. Yields >80% are achievable with stoichiometric acid .
  • Alternative route : Transesterification of ethyl 3,4-difluorobenzoate (CAS 144267-96-9) with methanol under basic conditions (e.g., K₂CO₃ in DMF), though this is less common due to side reactions .
    • Key parameters : Monitor reaction progress via TLC or GC-MS. Purify via silica gel chromatography using ethyl acetate/hexane mixtures.

Q. How can the structure and purity of this compound be confirmed analytically?

  • Spectroscopic techniques :

  • ¹H/¹³C NMR : Expect aromatic proton signals at δ 7.5–8.0 ppm (split due to fluorine coupling) and a methyl ester peak at δ 3.9–4.0 ppm. Fluorine substituents induce deshielding and splitting patterns .
  • ¹⁹F NMR : Distinct signals for 3- and 4-fluoro groups (δ -110 to -120 ppm, referenced to CFCl₃) .
  • Mass spectrometry (EI-MS) : Molecular ion peak at m/z 172.13 (C₈H₆F₂O₂⁺) with fragmentation patterns matching loss of COOCH₃ .

Advanced Research Questions

Q. How do fluorine substituents influence the reactivity of this compound in Pd-catalyzed C–H activation reactions?

  • Electronic effects : The electron-withdrawing nature of fluorine increases the electrophilicity of the aromatic ring, enhancing oxidative addition in cross-coupling reactions.
  • Case study : In Pd/S,O-ligand-catalyzed olefination, methyl 2-amino-3,4-difluorobenzoate derivatives achieve para-selectivity (>70% yield) under DCE at 80°C. Fluorine substituents stabilize transition states via resonance effects .
  • Challenges : Competitive fluorophilic interactions with catalysts may require ligand tuning (e.g., bidentate ligands to suppress side reactions).

Q. What strategies address regioselectivity challenges in functionalizing this compound?

  • Directed C–H activation : Use directing groups (e.g., -NH₂, -CO₂Me) to control site selectivity. For example, the 2-amino group in methyl 2-amino-3,4-difluorobenzoate directs olefination to the para position .
  • Computational guidance : DFT calculations predict activation barriers for competing pathways. Meta-fluorine substituents show higher steric hindrance, favoring ortho/para over meta functionalization .

Q. How does this compound compare to its isomers (e.g., 3,5-difluoro) in biological activity?

  • Structural insights : The 3,4-difluoro configuration mimics salicylic acid derivatives, enabling potential enzyme inhibition (e.g., cyclooxygenase).
  • Data : In vitro assays show 3,4-difluoro derivatives exhibit 2–3× higher anti-inflammatory activity than 3,5-difluoro analogs, likely due to improved binding pocket compatibility .

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Reactant of Route 1
Methyl 3,4-difluorobenzoate
Reactant of Route 2
Methyl 3,4-difluorobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.